- Process for recovery of 2,4-di-tert-butylphenol from tri[2,4-di-tert-butylphenyl]phosphite production residue, China, , ,
Cas no 96-76-4 (2,4-Di-tert-butylphenol)
2,4-Di-tert-butylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Di-tert-butylphenol
- Dibutylphenol
- 2,4-ditert-butylphenol
- 2,4-Ditert-Butyl-Phenol
- 2,4-Bis(1,1-dimethylethyl)-phenol
- 2,4-DTBP
- 2,4-Bis(1,1-dimethylethyl)phenol
- 1-Hydroxy-2,4-di-tert-butylbenzene
- Antioxidant No. 33
- 2,4-DI-T-BUTYLPHENOL
- Phenol, 2,4-bis(1,1-dimethylethyl)-
- Phenol, 2,4-di-tert-butyl-
- Prodox 146
- 2,4-bis(tert-butyl)phenol
- FOB94G6HZT
- 2,4-di-tert-butyl phenol
- Phenol, 2,4-di(1,1-dimethylethyl)-
- ICKWICRCANNIBI-UHFFFAOYSA-N
- DSSTox_CID_6602
- D
- 2,4-Bis(1,1-dimethylethyl)phenol (ACI)
- Phenol, 2,4-di-tert-butyl- (8CI)
- 2,4-Di-tert-butylhydroxybenzene
- Agidol 10
- NSC 174502
- F0001-2302
- NCGC00164059-03
- 2,4-Di-tert-butylphenol 100 microg/mL in Acetonitrile
- 2,4-di-tertbutyl phenol
- D0229
- Q-200191
- CAS-96-76-4
- UGW
- ?2,4-Di-tert-butylphenol
- 2,4di-tert-butylphenol
- 2,4-ditertiary-butyl phenol
- NS00010683
- CHEMBL29873
- ,4-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol-d18
- Phenol,2,4-Bis(1,1-dimethylethyl)
- 2,4-di-tertbutylphenol
- 2,4-Di-tert.-butylphenol
- Q26840829
- HSDB 8453
- WLN: 1X1&1&R BQ CX1&1&1
- AKOS003669719
- DTXCID606602
- MFCD00008828
- 2,4-ditertiarybutylphenol
- A845633
- 2,4-di-t-butyl-phenol
- CS-W015305
- EC 202-532-0
- PD158314
- EINECS 202-532-0
- 1246816-88-5
- UNII-FOB94G6HZT
- NSC174502
- NCGC00164059-01
- Phenol,4-bis(1,1-dimethylethyl)-
- DTXSID2026602
- SCHEMBL109921
- AS-13983
- BRN 1910383
- Phenol,4-di-tert-butyl-
- 2,4-Bis(1,1'-dimethylethyl)phenol
- 2,4-tert-butylphenol
- 2,4-ditert-butyl phenol
- EN300-20927
- InChI=1/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H
- FT-0610222
- Tox21_300114
- 2,4-Di-tert-butyl-phenol
- 96-76-4
- NCGC00164059-02
- NSC-174502
- NCGC00254167-01
- NCGC00259869-01
- BDBM50409544
- E76999
- CHEBI:89188
- (2S)-N-[(1S)-2-[[(1S)-2-[[(1S)-2-[[(1S)-2-[[2-[[(1S)-1-[[(1S)-4-amino-1-[(2S)-2-[(2-amino-2-oxo-ethyl)carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-butyl]carbamoyl]-3-methyl-butyl]amino]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]amino]-1-(hydro
- 2,4-ditertbutylphenol
- BCP24012
- Prodox 146A-85X
- HY-W014589
- 2,4-di-tert.butylphenol
- 2,4-Di-tert-butylphenol, 99%
- 1-Hydroxy-2, 4-di-tert-butylbenzene
- 2,4-Ditert-butylphenol (ACD/Name 4.0)
- 2,4-di~{tert}-butylphenol
- Tox21_202320
- 2,4-Di-tert-butylphenol,98%
- Phenol, 2,4ditertbutyl
- Phenol, 2,4di(1,1dimethylethyl)
- 2,4Bis(1,1dimetiletil)fenolo
- 2,4Bis(tertbutyl)phenol
- Phenol, 2,4bis(1,1dimethylethyl)
- 2,4Ditertbutylhydroxybenzene
- 1ST8731
- 2,4Bis(1,1dimethylethyl)phenol
- Prodox 146A85X
- 4-(2-methylbutan-2-yl)-2-(prop-2-en-1-yl)phenol
- 1Hydroxy2,4ditertbutylbenzene
- Antioxidant No 33
- 2,4-Di-tert-butylphenol Solution in Acetonitrile, 1000mug/mL
- 1ST8731-1000
-
- MDL: MFCD00008828
- Inchi: 1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3
- InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N
- SMILES: OC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1
- BRN: 1910383
Computed Properties
- Exact Mass: 206.16700
- Monoisotopic Mass: 206.167065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 4.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Brownish yellow solid.
- Density: 0.887
- Melting Point: 56.0 to 59.0 deg-C
- Boiling Point: 265 °C(lit.)
- Flash Point: Fahrenheit: 239 ° f < br / > Celsius: 115 ° C < br / >
- Refractive Index: 1.5080
- PH: 4.5 (H2O, 20℃)(saturated aqueous solution)
- Solubility: water: soluble0.033g/L at 25°C
- Water Partition Coefficient: Almost insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with acid chlorides, oxidizing agents, acid anhydrides, copper, copper alloys, bases, brass.
- PSA: 20.23000
- LogP: 3.98720
- Solubility: Soluble in methanol and ether, very slightly soluble in water.
- Sensitiveness: Sensitive to light
- Vapor Pressure: 1 mmHg ( 84.5 °C)
2,4-Di-tert-butylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H410
- Warning Statement: P261,P273,P305+P351+P338,P501
- Hazardous Material transportation number:UN 2430 8/PG 3
- WGK Germany:2
- Hazard Category Code: 36/38-50/53
- Safety Instruction: S26-S36/37-S61-S37/39-S29-S24-S45-S36/37/39
- RTECS:SK8260000
-
Hazardous Material Identification:
- Safety Term:9
- Packing Group:III
- Risk Phrases:R22; R36/38; R43; R50/53
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
- TSCA:Yes
2,4-Di-tert-butylphenol Customs Data
- HS CODE:29071900
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4-Di-tert-butylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0229-500g |
2,4-Di-tert-butylphenol |
96-76-4 | 97.0%(GC) | 500g |
¥610.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0229-25g |
2,4-Di-tert-butylphenol |
96-76-4 | 97.0%(GC) | 25g |
¥180.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D519A-100g |
2,4-Di-tert-butylphenol |
96-76-4 | 99% | 100g |
¥71.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D519A-500g |
2,4-Di-tert-butylphenol |
96-76-4 | 99% | 500g |
¥197.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104351-500g |
2,4-Di-tert-butylphenol |
96-76-4 | 97% | 500g |
¥111.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104351-2.5kg |
2,4-Di-tert-butylphenol |
96-76-4 | 97% | 2.5kg |
¥449.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104351-10kg |
2,4-Di-tert-butylphenol |
96-76-4 | 97% | 10kg |
¥1665.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104351-250g |
2,4-Di-tert-butylphenol |
96-76-4 | 97% | 250g |
¥82.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104351-100g |
2,4-Di-tert-butylphenol |
96-76-4 | 97% | 100g |
¥43.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18509-250g |
2,4-Di-tert-butylphenol, 97% |
96-76-4 | 97% | 250g |
¥278.00 | 2023-03-15 |
2,4-Di-tert-butylphenol Production Method
Production Method 1
Production Method 2
- Zirconium phosphate nanoparticles as a remarkable solid acid catalyst for selective solvent-free alkylation of phenol, Cuihua Xuebao, 2014, 35(7), 1136-1147
Production Method 3
- Synthesis and catalytic activity of rhenium carbonyl complexes containing alkyl-substituted tetramethylcyclopentadienyl ligands, Transition Metal Chemistry (Dordrecht, 2017, 42(2), 137-144
Production Method 4
- Synergistic Bronsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers, Chemical Science, 2022, 13(12), 3539-3548
Production Method 5
- Synergistic Bronsted/lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers, ChemRxiv, 2021, , 1-9
Production Method 6
- Synthesis of 2,4-di-tert-butylphenol over TPA-SBA-15 catalyst, Petroleum Science and Technology, 2006, 24(6), 587-594
Production Method 7
Production Method 8
Production Method 9
- Syntheses, crystal structures and catalytic activity of rhenium carbonyl complexes containing aryl-substituted tetramethylcyclopentadienyl ligands, Wuji Huaxue Xuebao, 2017, 33(6), 1074-1080
Production Method 10
- Synthesis of chain-typed chiral Schiff-base ligand, Huaxue Shiji, 2004, 26(6), 366-368
Production Method 11
- Reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with nucleophiles, Australian Journal of Chemistry, 1984, 37(12), 2525-35
Production Method 12
- Study on synthesis of 2, 4-di-t-butylphenol catalyzed by phosphoric acid, Huaxue Yanjiu Yu Yingyong, 2014, 26(11), 1813-1816
Production Method 13
- Green preparation of 2,4-di-tert-butylphenol, China, , ,
Production Method 14
2,4-Di-tert-butylphenol Raw materials
- 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one
- 2-tert-Butylphenol
- Lignin, organosolv
- Tris(2,4-tert-butylphenyl) Phosphite
- 2,6-Di-tert-butylphenol
2,4-Di-tert-butylphenol Preparation Products
2,4-Di-tert-butylphenol Suppliers
2,4-Di-tert-butylphenol Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2,4-Di-tert-butylphenol
Chemical Profile of 2,4-Di-tert-butylphenol (CAS No. 96-76-4)
2,4-Di-tert-butylphenol (CAS No. 96-76-4), a well-known organic compound, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and unique structural properties. This compound, characterized by its two tertiary butyl groups attached at the 2nd and 4th positions of a phenolic ring, exhibits remarkable stability and reactivity that make it a valuable intermediate in industrial and laboratory settings.
The molecular structure of 2,4-Di-tert-butylphenol (CAS No. 96-76-4) contributes to its stability against oxidation and thermal degradation, making it an excellent candidate for use as a polymer additive and antioxidant. Its ability to scavenge free radicals and inhibit oxidative processes has been extensively studied, particularly in the context of polymer science and material engineering. The presence of bulky tert-butyl groups enhances its steric hindrance, which further stabilizes the compound against unwanted reactions.
In recent years, research has highlighted the potential applications of 2,4-Di-tert-butylphenol (CAS No. 96-76-4) in pharmaceutical formulations. Its structural similarity to certain natural phenols has led to investigations into its biological activity. Studies have demonstrated that this compound can exhibit anti-inflammatory and antioxidant properties, which are crucial in developing novel therapeutic agents. The phenolic hydroxyl group in 2,4-Di-tert-butylphenol (CAS No. 96-76-4) allows for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
The compound's role as an antioxidant has been particularly explored in the context of cardiovascular health. Research indicates that 2,4-Di-tert-butylphenol (CAS No. 96-76-4) can help mitigate oxidative stress by neutralizing reactive oxygen species (ROS). This property is especially relevant given the increasing evidence linking oxidative stress to various chronic diseases. Additionally, its stability under physiological conditions makes it a promising candidate for inclusion in nutraceutical supplements designed to promote heart health.
Industrial applications of 2,4-Di-tert-butylphenol (CAS No. 96-76-4) are equally noteworthy. It is widely used as an additive in petrochemical products to prevent gum formation and degradation caused by heat and oxygen exposure. The compound's effectiveness in extending the shelf life of fuels and lubricants has made it indispensable in the automotive and aerospace industries. Furthermore, its use as a stabilizer in plastics and resins helps improve the durability and performance of these materials under harsh environmental conditions.
Recent advancements in synthetic chemistry have opened new avenues for utilizing 2,4-Di-tert-butylphenol (CAS No. 96-76-4) in drug development. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological properties. For instance, modifications at the ortho positions relative to the hydroxyl group have yielded compounds with improved bioavailability and reduced toxicity. These derivatives are being evaluated for their potential in treating neurological disorders, where oxidative damage plays a significant role.
The environmental impact of 2,4-Di-tert-butylphenol (CAS No. 96-76-4) has also been a subject of interest. While its stability is advantageous in industrial applications, it raises concerns about persistence in ecosystems. However, studies have shown that under certain conditions, this compound can undergo biodegradation, suggesting that its environmental footprint can be managed with proper disposal practices. Efforts are ongoing to develop greener alternatives or modifications that reduce its persistence while maintaining its beneficial properties.
In conclusion,2,4-Di-tert-butylphenol (CAS No. 96-76-4) remains a cornerstone in both industrial and pharmaceutical chemistry due to its multifaceted applications and adaptability. Its role as an antioxidant, stabilizer, and intermediate underscores its importance across multiple sectors. As research continues to uncover new uses and refine synthetic methodologies,2,4-Di-tert-butylphenol (CAS No. 96-76-4) is poised to remain at the forefront of chemical innovation.
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